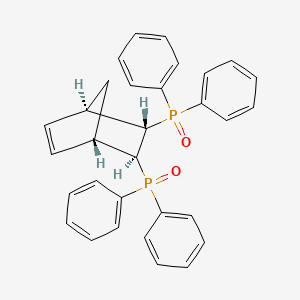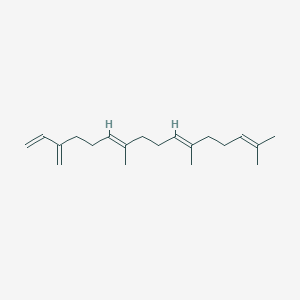
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
説明
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene, also known as geranylgeranylacetone (GGA), is a natural compound that has been found to have various biological activities. GGA is a terpenoid that is synthesized from the mevalonate pathway and has been widely used in scientific research due to its potential therapeutic benefits.
科学的研究の応用
Photo- and Autoxidation Studies : Research by Rontani and Aubert (2005) focused on the electron ionization mass spectral fragmentation of derivatives of 3-methylidene-7,11,15-trimethylhexadecane-1,2-diol, which are related to the compound . These compounds result from chlorophyll phytyl side-chain photo- and autoxidation, and specific fragment ions were identified to characterize these compounds in natural environmental samples (Rontani & Aubert, 2005).
Chemical Ecology : Bertsch, Schweer, and Titze (2008) studied the labial gland secretions of North American bumblebees and found compounds related to (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene. These compounds are part of a complex mixture of alkenols, acetates, hydrocarbons, and wax-type esters, and play a role in the chemical ecology of these bees (Bertsch et al., 2008).
Polymer Chemistry : Hayashi et al. (1988) discussed the analysis of hexad comonomer sequences in stereoregular ethylene-propylene copolymer using 13C nuclear magnetic resonance. This research helps in understanding the chemical shifts and sequence distribution in polymers, which is relevant for understanding the behavior of similar compounds (Hayashi et al., 1988).
Photodegradation in Plants : Another study by Rontani, Cuny, and Grossi (1996) identified isoprenoid compounds, closely related to the compound , in senescing leaves of higher plants. These compounds result from the photooxidation of the chlorophyll phytyl chain during senescence (Rontani et al., 1996).
- -fruit beetle, which includes compounds structurally similar to (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene. These compounds have pheromonal activity and contribute to the chemical communication within the species (Bartelt et al., 1992).
Synthesis of Diterpenes : The synthesis of diterpenes, including a compound structurally related to the one , has been achieved by Ichikawa, Yamazaki, and Isobe (1993). This synthesis involves an allyl cyanate-to-isocyanate rearrangement, illustrating the compound's importance in organic synthesis (Ichikawa et al., 1993).
Organometallic Chemistry : Lindsell, Preston, and Tomb (1992) synthesized and characterized cobalt and molybdenum complexes derived from linear conjugated diynenes, triynedienes, and tetraynetrienes, showing the potential applications of such compounds in organometallic chemistry (Lindsell et al., 1992).
Isomerisation Studies : Walton and Ingold (1993) investigated the thermal isomerisations of related tetraene compounds, providing insights into the stability and reaction pathways of such molecules (Walton & Ingold, 1993).
特性
IUPAC Name |
(6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,1,4,8-10,12-13,16H2,2-3,5-6H3/b19-15+,20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVJVJUIXOEPW-YTOAGJIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=C)C=C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=C)C=C)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016459 | |
| Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
CAS RN |
70901-63-2 | |
| Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



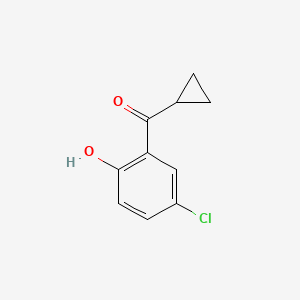
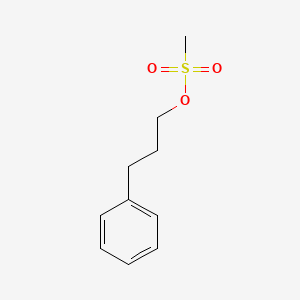
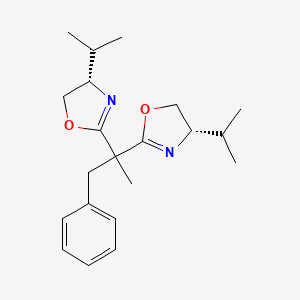
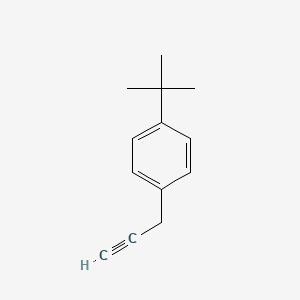
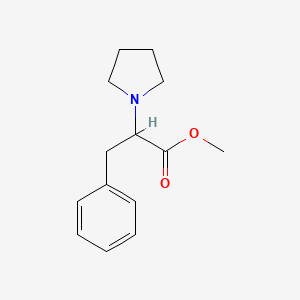

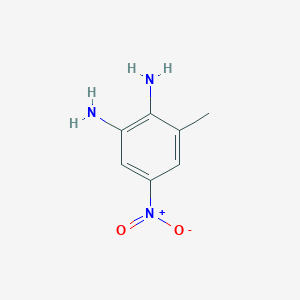
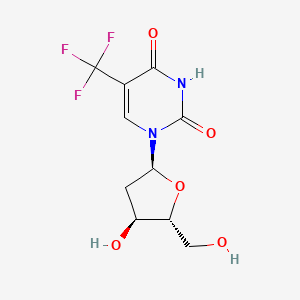
![1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene](/img/structure/B3330475.png)
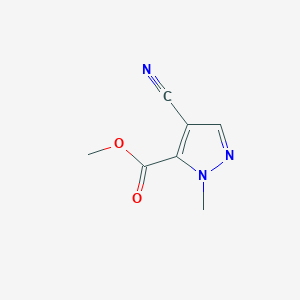
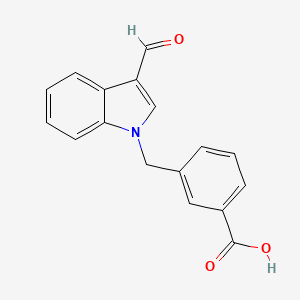

![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)
